molecular formula C15H21NO4 B2851736 N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(2-METHYLPHENOXY)ACETAMIDE CAS No. 1421462-17-0

N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(2-METHYLPHENOXY)ACETAMIDE

Cat. No.: B2851736
CAS No.: 1421462-17-0
M. Wt: 279.336
InChI Key: RNERBWLWCSSCBW-UHFFFAOYSA-N
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Description

N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(2-METHYLPHENOXY)ACETAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure includes a cyclopentyl ring with hydroxyl and hydroxymethyl groups, an o-tolyloxy group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(2-METHYLPHENOXY)ACETAMIDE typically involves multi-step organic reactions. The starting materials might include cyclopentanol derivatives and o-tolyl compounds. Common synthetic routes could involve:

    Hydroxylation: Introduction of hydroxyl groups to the cyclopentyl ring.

    Esterification: Formation of the ester linkage between the cyclopentyl ring and the o-tolyloxy group.

    Amidation: Conversion of the ester to the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(2-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: The acetamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halides, acids, or bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield cyclopentanone derivatives, while reduction could produce cyclopentyl alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent or drug candidate.

    Industry: Component in the manufacture of polymers, resins, or other materials.

Mechanism of Action

The mechanism of action of N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(2-METHYLPHENOXY)ACETAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxycyclopentyl)-2-(o-tolyloxy)acetamide: Lacks the hydroxymethyl group.

    N-(4-hydroxy-3-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide: Different position of hydroxyl and hydroxymethyl groups.

    N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(p-tolyloxy)acetamide: Para-substituted tolyloxy group.

Uniqueness

The unique combination of functional groups in N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(2-METHYLPHENOXY)ACETAMIDE may confer specific chemical reactivity and biological activity, distinguishing it from similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-4-2-3-5-14(10)20-9-15(19)16-12-6-11(8-17)13(18)7-12/h2-5,11-13,17-18H,6-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNERBWLWCSSCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2CC(C(C2)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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